1-Ethoxy-2-ethynylbenzene

Übersicht

Beschreibung

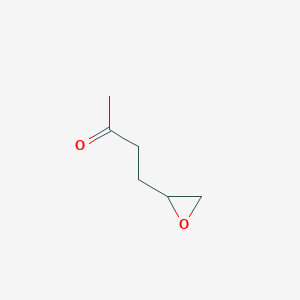

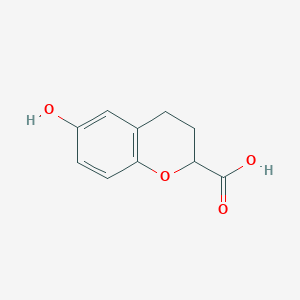

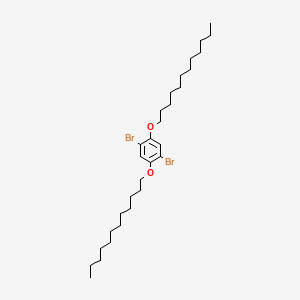

1-Ethoxy-2-ethynylbenzene is an organic compound with the molecular formula C10H10O . It is also known by other names such as 2-ETHOXY-1-ETHYNYL-BENZENE and 1-Ethoxy-2-ethynyl-Benzene .

Synthesis Analysis

The synthesis of 1-Ethoxy-2-ethynylbenzene involves electrophilic aromatic substitution . The general mechanism involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion. This ion is then deprotonated to reform the aromatic ring .Molecular Structure Analysis

The molecular structure of 1-Ethoxy-2-ethynylbenzene consists of a benzene ring with an ethoxy group and an ethynyl group attached . The InChI representation of the molecule isInChI=1S/C10H10O/c1-3-9-7-5-6-8-10 (9)11-4-2/h1,5-8H,4H2,2H3 . Chemical Reactions Analysis

1-Ethoxy-2-ethynylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . The exact reactions it can undergo would depend on the conditions and the reactants present.Physical And Chemical Properties Analysis

1-Ethoxy-2-ethynylbenzene has a molecular weight of 146.19 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds .Wissenschaftliche Forschungsanwendungen

Catalytic Cyclization

- Cyclization of Alkyl-Ethynylbenzene Derivatives : Catalytic cyclization involving 2-alkyl-1-ethynylbenzene derivatives results in the formation of indene and indanone products. This process is more efficient with substrates that have electron-rich benzenes. A 1,5-hydrogen shift of the metal-vinylidene intermediate is suggested in the mechanism (Odedra, Datta, & Liu, 2007).

Photooxidation in Microwave-Assisted Reactions

- Microwave-Assisted Photooxidation of Sulfoxides : Using ethynylbenzene as a photosensitizer, the microwave-assisted photooxidation of sulfoxides to sulfones has shown higher efficiency than conventional heating methods. Ethynylbenzene is particularly effective due to its resistance to intersystem crossing to the ground state (Matsukawa et al., 2021).

Pyrolysis and Reactive Intermediates

- Analysis of Radicals and Carbenes from Ethynylbenzene : The pyrolysis of ethynylbenzene reveals the formation of various radicals and carbenes, contributing to a deeper understanding of the thermal conversion of hydrocarbons with enyne structures (Guthier et al., 1995).

Platinum Compound Studies

- Excited-State Symmetry of Platinum Phenylacetylene Compounds : Research on platinum compounds containing ethynylbenzene highlights the contributions from different orbitals in the excited state, enhancing our understanding of photoluminescence properties (Emmert et al., 2003).

Synthesis of Novel Compounds

- Novel Asymmetric Phenylacetylene Synthesis : A novel asymmetric phenylacetylene compound was synthesized using 1-ethynylbenzene derivatives, showing potential for further innovative compound development (Huang Peng-cheng, 2013).

Decarboxylative Coupling in Organic Synthesis

- Palladium-Catalyzed Decarboxylative Coupling : This process involves the coupling of allylic alkynoates with arynes to synthesize 1-allyl-2-ethynylbenzenes, showcasing an innovative approach in organic synthesis (Pi et al., 2009).

High-Pressure Polymorphism

- Polymorphism of Ethynylbenzene under Pressure : Under high pressure, ethynylbenzene exhibits polymorphic changes, demonstrating pressure's impact on molecular structure and potential for controlling polymerization (Dziubek, Podsiadło, & Katrusiak, 2007).

Safety And Hazards

Zukünftige Richtungen

Research on 1-Ethoxy-2-ethynylbenzene and similar compounds is ongoing. For instance, a study has found that 1,4-bis(phenylethynyl)-2,5-bis(ethoxy)benzene molecules can form quasi-interlocked lateral patterns on the Au (111) surface . This could potentially be exploited to form one-dimensional molecular wires on Au (111) .

Eigenschaften

IUPAC Name |

1-ethoxy-2-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-3-9-7-5-6-8-10(9)11-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZBUTOTDGCRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496291 | |

| Record name | 1-Ethoxy-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-ethynylbenzene | |

CAS RN |

90843-12-2 | |

| Record name | 1-Ethoxy-2-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)